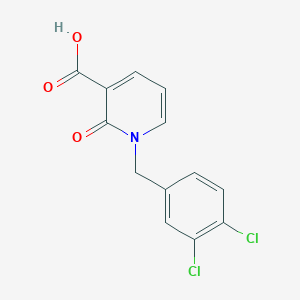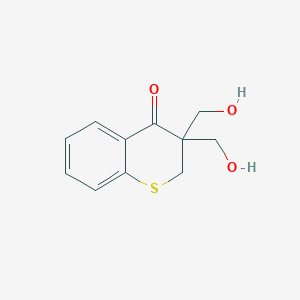![molecular formula C10H10N2O4S B1303751 [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 891450-28-5](/img/structure/B1303751.png)
[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 891450-28-5 . Its molecular weight is 254.27 and its IUPAC name is [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular formula of “[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid” is C10H10N2O4S . Its molecular weight is 254.27 .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding and Cellular Applications
Benzimidazole derivatives, notably Hoechst 33258, a bis-benzimidazole, bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability has been leveraged in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. These derivatives have also been utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemical Versatility and Complex Formation
The chemistry of benzimidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has been reviewed for its preparation procedures, properties, and complex formation capabilities. These compounds exhibit a broad spectrum of properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This review highlights potential research areas and the significance of investigating unknown analogues (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity and Reaction Pathways
Benzimidazole derivatives have been studied in the context of antioxidant capacity assays, particularly focusing on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay. The analysis reveals specific reactions, such as coupling, that may influence the overall assessment of antioxidant capacity, underscoring the need for in-depth understanding of these reactions and their contribution to total antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Medicinal Perspectives of Benzimidazole Mannich Bases
The Mannich reaction has been utilized to synthesize benzimidazole derivatives, which play a significant role in medicine due to their wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The synthesis and biological activities of newly synthesized mannich bases of benzimidazole derivatives have been highlighted, emphasizing their importance in the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid are currently unknown. The compound is a derivative of benzimidazole, a class of compounds known to interact with a variety of biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor signaling, and disrupting protein-protein interactions . The exact mechanism of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid would depend on its specific targets.
Biochemical Pathways
The biochemical pathways affected by [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid are also unknown due to the lack of information on its targets. Benzimidazole derivatives can affect a wide range of biochemical pathways depending on their targets . Once the targets of this compound are identified, the affected pathways and their downstream effects can be better understood.
Propiedades
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPRGVLEXTFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)


![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)


![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)

